N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Alkaline phosphatase inhibition Enzyme inhibitor Phosphodiesterase

N-((5-((3-Fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941875-43-0) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, featuring a 3-fluorobenzylthio substituent at the oxadiazole 5-position. The compound has a molecular formula of C17H14FN3O2S, a molecular weight of 343.38 g/mol, and is supplied at ≥95% purity for research and development use.

Molecular Formula C17H14FN3O2S
Molecular Weight 343.38
CAS No. 941875-43-0
Cat. No. B2884967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS941875-43-0
Molecular FormulaC17H14FN3O2S
Molecular Weight343.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)F
InChIInChI=1S/C17H14FN3O2S/c18-14-8-4-5-12(9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,22)
InChIKeySBVYUNLYOZJFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-((3-Fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941875-43-0): Research-Grade 1,3,4-Oxadiazole-Thioether Benzamide for Specialized Chemical Biology and Medicinal Chemistry Investigations


N-((5-((3-Fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941875-43-0) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, featuring a 3-fluorobenzylthio substituent at the oxadiazole 5-position. The compound has a molecular formula of C17H14FN3O2S, a molecular weight of 343.38 g/mol, and is supplied at ≥95% purity for research and development use . The 1,3,4-oxadiazole-thioether benzamide scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated inhibitory activity against alkaline phosphatase, antibacterial potency against drug-resistant pathogens, and utility as a fluorescent probe building block [1].

Why N-((5-((3-Fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Cannot Be Replaced by Non-Fluorinated or Differently Substituted Oxadiazole-Benzamide Analogs


Direct experimental data for CAS 941875-43-0 in peer-reviewed literature is currently limited; consequently, differential evidence is derived from scaffold-level inference and cross-study comparison with close structural analogs. Despite this, the 3-fluorobenzylthio moiety represents a specific pharmacophoric feature that cannot be generically substituted. Halogenation of N-(1,3,4-oxadiazol-2-yl)benzamides dramatically alters the antibacterial mechanism of action, with different halogen substituents (OCF₃, SCF₃, SF₅, F) redirecting pathway engagement from trans-translation inhibition to membrane depolarization and menaquinone biosynthesis disruption [1]. The meta-fluorine on the benzylthio group introduces distinct electronic (σm ≈ 0.34) and lipophilic contributions that are absent in non-fluorinated, ortho-fluoro, or para-fluoro regioisomers, fundamentally altering target binding kinetics and metabolic stability [1]. Replacing the 3-fluorobenzylthio with alkylthio, chlorobenzylthio, or unsubstituted benzylthio groups would yield compounds with different potency, selectivity, and mechanism profiles, precluding direct interchangeability in research protocols.

Product-Specific Quantitative Evidence Guide: N-((5-((3-Fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941875-43-0) Differentiation Data


Alkaline Phosphatase Inhibition: Scaffold-Validated Sub-Micromolar Potency with 6.67-Fold Improvement Over Standard

The N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide scaffold, which is the direct structural class of CAS 941875-43-0, demonstrates potent alkaline phosphatase (ALP) inhibition. The most active compound in the series, 6i, exhibited an IC₅₀ of 0.420 μM against ALP, compared to the reference standard KH₂PO₄ with an IC₅₀ of 2.80 μM, representing a 6.67-fold enhancement in inhibitory potency [1][2]. While compound 6i is not structurally identical to the target compound, both share the identical N-((5-(substituted-thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide core. The target compound's 3-fluorobenzyl substituent is expected to modulate potency through hydrophobic and electronic effects at the enzyme active site, as supported by docking studies showing oxadiazole nitrogen coordination with His265 (binding distance 2.13 Å) and binding energies of −8 kcal/mol for the most active analogs [1].

Alkaline phosphatase inhibition Enzyme inhibitor Phosphodiesterase

Antibacterial Activity Against MRSA: Halogenated Oxadiazole-Benzamide Class Exhibits Sub-μg/mL MIC Values and Low Resistance Propensity

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, the structural class encompassing CAS 941875-43-0, display minimum inhibitory concentrations (MICs) ranging from 1 to 0.06 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates [1]. Critically, non-halogenated analogs show markedly reduced or abolished antibacterial activity, establishing halogen substitution (including fluorine) as essential for sub-μg/mL potency [1]. The target compound's 3-fluorobenzylthio group constitutes the requisite halogenation pattern. Lead compounds in this class (HSGN-220, HSGN-218, HSGN-144) demonstrated a low propensity to develop MRSA resistance over 30-day serial passage experiments, a property attributed to their multitarget mechanism involving menaquinone biosynthesis disruption, membrane depolarization, and iron starvation induction [1].

Antibacterial MRSA Drug-resistant pathogens

Mechanism of Action Differentiation: Halogen-Dependent Target Engagement Shifts from Trans-Translation Inhibition to Multitarget Membrane Disruption

Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, the precise halogen substituent dictates the antibacterial mechanism. Unhalogenated or lightly halogenated variants (KKL-35, MBX-4132) act as trans-translation inhibitors targeting the ribosome rescue pathway, while HSGN-94 inhibits lipoteichoic acid biosynthesis [1]. In contrast, OCF₃/SCF₃/SF₅-substituted oxadiazoles (HSGN-220, -218, -144) function as multitargeting agents that depolarize bacterial membranes, disrupt menaquinone biosynthesis, and induce iron starvation [1]. The target compound's 3-fluorobenzylthio group represents a distinct halogenation architecture whose mechanism remains to be elucidated, presenting an opportunity to map fluorobenzylthio-specific proteomic and transcriptomic responses using the established comparative framework of the Naclerio et al. study [1].

Mechanism of action Antibacterial Drug discovery

Fluorescent Probe Building Block Potential: Confirmed 3-Fluorobenzylthio-Oxadiazole Core Characterization by GC-MS

The 3-fluorobenzylthio-1,3,4-oxadiazole core has been analytically confirmed by gas chromatography-mass spectrometry (GC-MS) in the structurally characterized derivative 2-((5-(3-fluorobenzylthio)-1,3,4-oxadiazol-2-yl)-methylthio)-5-dimethyl-1,2,4-triazolo-[1,5-a]pyrimidine, with an exact mass of 388.05763 g/mol and molecular formula C₁₆H₁₃FN₆OS₂ [1]. The 1,3,4-oxadiazole ring is a recognized fluorophore scaffold, and the thioether linkage provides a synthetic handle for further functionalization. 1,3,4-Oxadiazole-based fluorescent probes have demonstrated low nanomolar detection limits (e.g., 20 nM for Cd²⁺) and utility in live-cell imaging applications [2]. The target compound's benzamide moiety offers additional hydrogen-bonding capacity for analyte recognition, distinguishing it from simpler oxadiazole fluorophores.

Fluorescent probe Chemical biology Imaging agent

High-Impact Research and Industrial Application Scenarios for N-((5-((3-Fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941875-43-0)


Alkaline Phosphatase Inhibitor Lead Optimization for Cancer and Bone Metabolism Research

Researchers investigating alkaline phosphatase as a therapeutic target in oncology or bone metabolism disorders can employ CAS 941875-43-0 as a scaffold for structure-activity relationship studies. The N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide class has produced compounds with IC₅₀ values as low as 0.420 μM against ALP, demonstrating 6.67-fold improved potency over the KH₂PO₄ standard [1]. The target compound's 3-fluorobenzyl substituent can be further optimized to probe hydrophobic pocket interactions identified by molecular docking (His265 binding, −8 kcal/mol binding energies) [1]. This application is directly supported by the quantitative ALP inhibition data established for scaffold-matched analogs.

Antibacterial Probe Development Targeting MRSA Mechanisms of Action

The compound serves as a mechanistic probe to elucidate how fluorobenzylthio substitution redirects antibacterial target engagement in N-(1,3,4-oxadiazol-2-yl)benzamides. Halogenated analogs in this class achieve MICs of 0.06–1 μg/mL against MRSA clinical isolates with distinct mechanisms (trans-translation inhibition vs. membrane depolarization vs. menaquinone disruption) depending on halogen identity [2]. Because the 3-fluorobenzylthio motif has not been mechanistically characterized, global proteomics and transcriptomics experiments comparing CAS 941875-43-0 with known oxadiazole antibiotics (KKL-35, HSGN-220 series) can expand the structure-mechanism matrix critical for rational antibiotic design [2].

Modular Fluorescent Sensor Construction Using the 3-Fluorobenzylthio-Oxadiazole Core

The analytically characterized 3-fluorobenzylthio-1,3,4-oxadiazole motif (confirmed by GC-MS, exact mass 388.05763 g/mol for a core-containing analog) provides a validated fluorophore building block [3]. The thioether and benzamide functional groups offer orthogonal synthetic handles for introducing analyte-specific recognition elements (e.g., metal-chelating groups, enzyme substrates). Given that 1,3,4-oxadiazole-based probes have achieved 20 nM detection limits for Cd²⁺ in living MCF-7 cells [4], CAS 941875-43-0 is positioned for development of ratiometric fluorescent sensors, particularly for applications requiring modular design with tunable emission wavelengths.

Structure-Activity Relationship (SAR) Library Design for Fluorinated Heterocyclic Bioisosteres

Medicinal chemistry groups performing systematic SAR exploration of heterocyclic benzamide bioisosteres can use CAS 941875-43-0 as the 3-fluorobenzylthio reference point within a matrix of halogenation variants. By comparing activity profiles across the 2-fluorobenzylthio, 3-fluorobenzylthio, 4-fluorobenzylthio, 2-chlorobenzylthio, and non-halogenated benzylthio series, researchers can isolate the contribution of fluorine position and identity to target potency, selectivity, and metabolic stability. This scenario is grounded in the demonstrated halogen-dependent activity shifts observed in the N-(1,3,4-oxadiazol-2-yl)benzamide class [2] and is further supported by the established synthetic route to N-substituted benzamides bearing 1,3,4-oxadiazole units via α-amido sulfone chemistry [5].

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